Methyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazinone core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate typically involves the condensation of 4-chlorobenzoyl chloride with 4-aminobenzoic acid, followed by cyclization with hydrazine hydrate to form the pyridazinone ring. The final step involves esterification with methanol under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow reactors to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it into corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
- Oxidized derivatives of the pyridazinone ring.
- Reduced alcohol derivatives.
- Various substituted aromatic compounds depending on the substituents introduced .
Scientific Research Applications
Methyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to anti-inflammatory and anticancer effects by preventing the proliferation of cancer cells and reducing inflammation .
Comparison with Similar Compounds
- Methyl 4-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate
- Ethyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
Comparison: Methyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is unique due to its specific pyridazinone core, which imparts distinct biological activities compared to similar compounds with different heterocyclic cores. The presence of the 4-chlorophenyl group enhances its binding affinity to certain enzymes, making it a more potent inhibitor in biochemical assays .
Properties
Molecular Formula |
C19H14ClN3O4 |
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Molecular Weight |
383.8 g/mol |
IUPAC Name |
methyl 4-[[1-(4-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C19H14ClN3O4/c1-27-19(26)12-2-6-14(7-3-12)21-18(25)17-16(24)10-11-23(22-17)15-8-4-13(20)5-9-15/h2-11H,1H3,(H,21,25) |
InChI Key |
ANTAFEXQBQJNCR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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